2-Methoxy-6-(4-methoxyphenyl)-3-methyl-2,4-diphenyl-2H-pyran
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Overview
Description
2-Methoxy-6-(4-methoxyphenyl)-3-methyl-2,4-diphenyl-2H-pyran is an organic compound belonging to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(4-methoxyphenyl)-3-methyl-2,4-diphenyl-2H-pyran typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as phenols and aldehydes.
Substitution Reactions: Methoxy and phenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific reaction conditions such as controlled temperature and solvent choice.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(4-methoxyphenyl)-3-methyl-2,4-diphenyl-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: AlCl3 as a catalyst for electrophilic substitution, NaOH for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Methoxy-6-(4-methoxyphenyl)-3-methyl-2,4-diphenyl-2H-pyran has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(4-methoxyphenyl)-3-methyl-2,4-diphenyl-2H-pyran involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Signaling Pathways: Affecting cellular signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Antioxidant Activity: Scavenging free radicals and reducing oxidative damage to cells and tissues.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Shares the methoxy and phenyl groups but lacks the pyran ring.
2,4-Diphenyl-2H-pyran: Contains the pyran ring and phenyl groups but lacks the methoxy and methyl groups.
Uniqueness
2-Methoxy-6-(4-methoxyphenyl)-3-methyl-2,4-diphenyl-2H-pyran is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
79888-93-0 |
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Molecular Formula |
C26H24O3 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-methoxy-6-(4-methoxyphenyl)-3-methyl-2,4-diphenylpyran |
InChI |
InChI=1S/C26H24O3/c1-19-24(20-10-6-4-7-11-20)18-25(21-14-16-23(27-2)17-15-21)29-26(19,28-3)22-12-8-5-9-13-22/h4-18H,1-3H3 |
InChI Key |
GHINGVKNUWPZFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(OC1(C2=CC=CC=C2)OC)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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